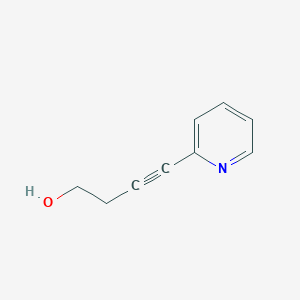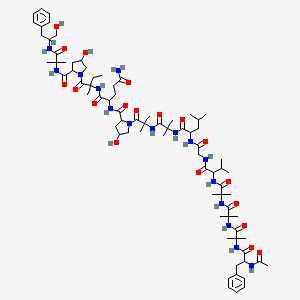
(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemistry in Ionic Reactions
The stereochemical behavior of thiazole derivatives, including the (Z)-isomer of compounds similar to the one , has been studied in the context of ionic reactions. For example, the piperidine-catalyzed addition of thiols to acetylenic ketones, which includes phenylacetylenes, results in the formation of (Z)-isomers under certain conditions. These findings contribute to understanding the stereochemical outcomes in organic synthesis involving such compounds (Omar & Basyouni, 1974).
Synthesis and Biological Activities
Compounds containing thiazole and piperidine units have been synthesized and evaluated for their biological activities. For instance, derivatives with piperidine and thiazole structures demonstrated significant anti-arrhythmic activity, highlighting the potential medicinal value of such compounds (Abdel‐Aziz et al., 2009).
Metal Complex Synthesis
The synthesis of metal dithiocarbamate complexes using precursors that contain piperidine and nitrile groups, similar to the compound , has been explored. These complexes are characterized using various spectroscopic methods and exhibit unique structural features that are of interest in inorganic chemistry and materials science (Halimehjani et al., 2015).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds with structures similar to (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile are used as intermediates in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new molecules with potential applications in pharmaceuticals and material science (Hassan et al., 2008).
Catalysis and Polymer Chemistry
The application of piperidine derivatives in catalysis and polymer chemistry has been investigated. For instance, compounds containing piperidine units have been used in the oligomerization of ethylene, demonstrating their utility in catalytic processes (Speiser et al., 2004).
Photochromic and Fluorescence Studies
Compounds structurally related to this compound have been studied for their photochromic and fluorescence properties. Such studies are essential for understanding the behavior of these compounds under different lighting conditions, which is crucial for their potential applications in optical materials and sensors (Taguchi et al., 2011).
Propriétés
IUPAC Name |
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-14-13-23-18(21(14)15-8-4-2-5-9-15)16(12-19)17(22)20-10-6-3-7-11-20/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZCHKQJMVAGA-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)N2CCCCC2)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)N2CCCCC2)/N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)

methanone](/img/structure/B2823351.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)


![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)
![2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B2823361.png)



